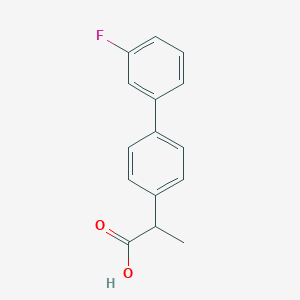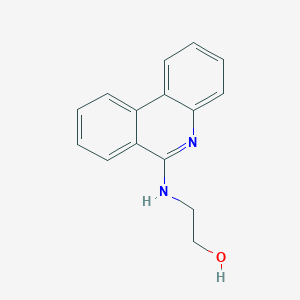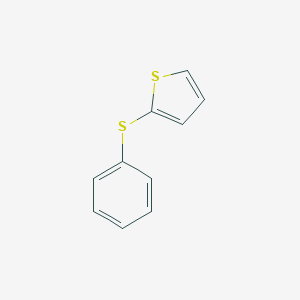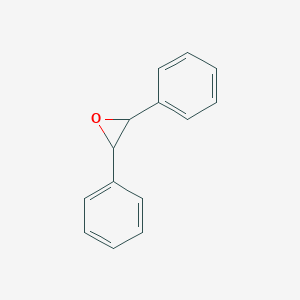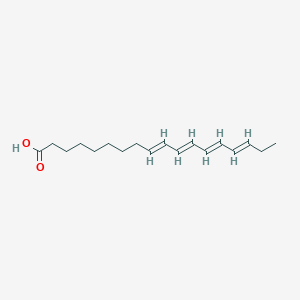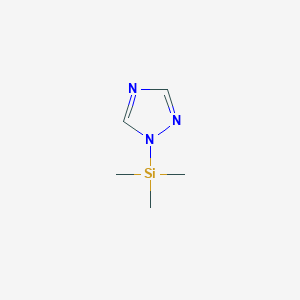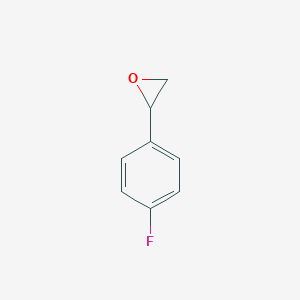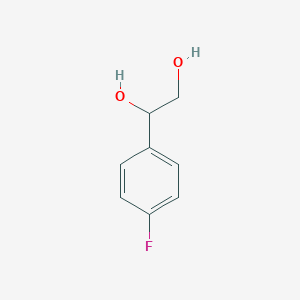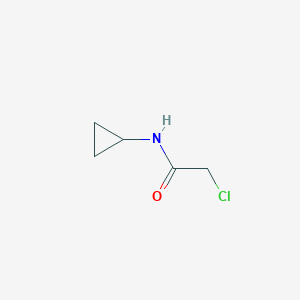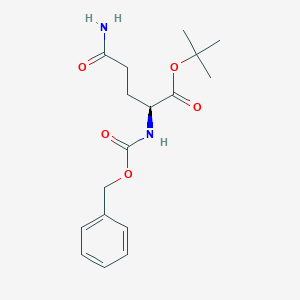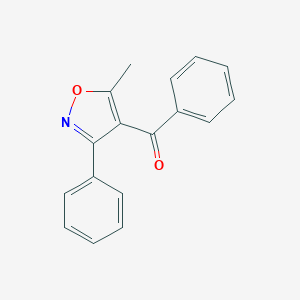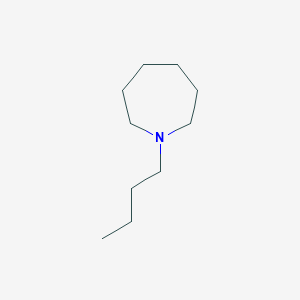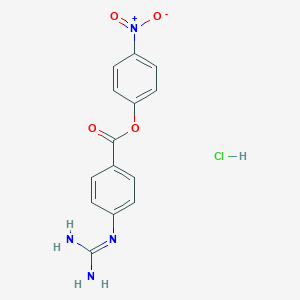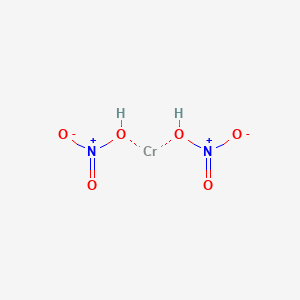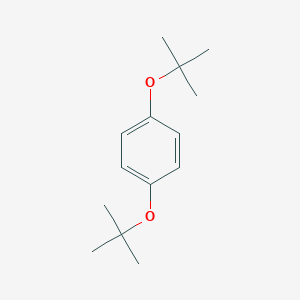
Benzene, p-di-tert-butoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, p-di-tert-butoxy- is a chemical compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents. This compound has been used in various scientific applications, including as a reagent in organic synthesis, as a stabilizer for polymers, and as a scavenger for free radicals. In
Mécanisme D'action
The mechanism of action of benzene, p-di-tert-butoxy- is not fully understood. However, it is believed to act as a radical scavenger, reacting with free radicals to form stable products. This scavenging activity is thought to be due to the presence of the tert-butoxy groups, which are able to stabilize the free radicals by donating electrons.
Effets Biochimiques Et Physiologiques
Benzene, p-di-tert-butoxy- has not been extensively studied for its biochemical and physiological effects. However, it is believed to be relatively non-toxic and non-carcinogenic. Studies have shown that it does not cause significant toxicity or adverse effects in laboratory animals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using benzene, p-di-tert-butoxy- in lab experiments is its stability and reactivity. It is a stable compound that can be easily handled and stored, and it reacts readily with free radicals, making it useful in studies of oxidative stress. However, one limitation of using benzene, p-di-tert-butoxy- is its relatively low solubility in water, which can make it difficult to use in aqueous systems.
Orientations Futures
There are several future directions for research on benzene, p-di-tert-butoxy-. One area of interest is its potential use as a radical scavenger in the treatment of diseases associated with oxidative stress, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of benzene, p-di-tert-butoxy- and its potential applications in organic synthesis and polymer stabilization. Finally, more research is needed to determine the potential toxicity and environmental impact of benzene, p-di-tert-butoxy- and its byproducts.
Méthodes De Synthèse
Benzene, p-di-tert-butoxy- can be synthesized by reacting p-benzoquinone with tert-butanol in the presence of a strong acid catalyst. The reaction proceeds through a Friedel-Crafts alkylation reaction, resulting in the formation of benzene, p-di-tert-butoxy-.
Applications De Recherche Scientifique
Benzene, p-di-tert-butoxy- has been widely used in scientific research as a reagent in organic synthesis. It has been used in the synthesis of various organic compounds, including polymers, pharmaceuticals, and agrochemicals. Benzene, p-di-tert-butoxy- has also been used as a stabilizer for polymers, providing protection against degradation caused by heat, light, and oxygen. Additionally, it has been used as a scavenger for free radicals, which are highly reactive molecules that can cause damage to cells and tissues.
Propriétés
Numéro CAS |
15360-01-7 |
|---|---|
Nom du produit |
Benzene, p-di-tert-butoxy- |
Formule moléculaire |
C14H22O2 |
Poids moléculaire |
222.32 g/mol |
Nom IUPAC |
1,4-bis[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C14H22O2/c1-13(2,3)15-11-7-9-12(10-8-11)16-14(4,5)6/h7-10H,1-6H3 |
Clé InChI |
FMDDSXFJMWQYTJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC1=CC=C(C=C1)OC(C)(C)C |
SMILES canonique |
CC(C)(C)OC1=CC=C(C=C1)OC(C)(C)C |
Synonymes |
1,4-Di-tert-butoxybenzene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



